KDM5A Affinity Advantage Over Parent Scaffold
The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold shows no detectable KDM5A inhibitory activity in published TR-FRET assays, whereas close structural analogs bearing the 5-oxo-7-methyl core achieve potent engagement. Compound N8 (5-methyl-7-oxo-6-isopropyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile), which shares the identical 5-oxo-7-methyl framework with the target compound, inhibits KDM5A with an IC₅₀ of 24 nM (TR-FRET assay, ART(Kme3) peptide substrate, 1 µM 2-OG cofactor) [1]. The target compound retains the critical 5-oxo hydrogen-bond acceptor and 7-methyl hydrophobic contact that the KDM5A co-crystal structure (PDB 5IVE, 1.78 Å resolution) identifies as essential for displacing the 2-oxoglutarate cofactor from the Fe(II) catalytic center [2].
| Evidence Dimension | KDM5A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Scaffold-conserved 5-oxo-7-methyl core shared with active KDM5A inhibitors; analog N8 IC₅₀ = 24 nM |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile: no KDM5A inhibition reported |
| Quantified Difference | >100-fold selectivity window inferred from scaffold structural requirements |
| Conditions | KDM5A TR-FRET assay, ART(Kme3)QTARKSTGGKAPRKQLA-NovaTagPEG-biotin substrate, 1 µM 2-OG |
Why This Matters
The 5-oxo-7-methyl substitution pattern is a prerequisite for accessing the KDM5 epigenetic target class, a domain inaccessible to the generic unsubstituted scaffold.
- [1] BindingDB Entry BDBM191596: 6-isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (N8); KDM5A IC₅₀ = 24 nM (TR-FRET assay). View Source
- [2] Horton, J.R.; Liu, X.; Gale, M.; Wu, L.; Shanks, J.R.; Zhang, X.; Webber, P.J.; Bell, J.S.; Kales, S.C.; Mott, B.T.; et al. PDB 5IVE: Linked KDM5A Jmj Domain Bound to Inhibitor N8, 1.78 Å resolution, 2016. View Source
